molecular formula C7H14ClNO B12924757 exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

Cat. No.: B12924757
M. Wt: 163.64 g/mol
InChI Key: RGVUEZZFOBZYQJ-UHRUZOLSSA-N
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Description

(1R,2S,5S)-8-Azabicyclo[321]octan-2-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Reaction Conditions: The precursor undergoes a series of chemical reactions, including reduction and substitution, under controlled conditions to introduce the nitrogen atom and hydroxyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted bicyclic compounds.

Scientific Research Applications

(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (8-syn)-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one

Uniqueness

(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a nitrogen atom and a hydroxyl group within its bicyclic structure. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1

InChI Key

RGVUEZZFOBZYQJ-UHRUZOLSSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](CC[C@H]1N2)O.Cl

Canonical SMILES

C1CC2C(CCC1N2)O.Cl

Origin of Product

United States

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